![molecular formula C23H17Cl2N3O2S2 B2505116 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide CAS No. 864859-98-3](/img/structure/B2505116.png)
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide
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Overview
Description
“N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . This compound also contains a tetrahydrothieno pyridine moiety and a dichlorobenzamide moiety .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The specific synthesis process for this compound is not detailed in the available literature.Scientific Research Applications
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition
This compound and its derivatives have been studied for their potential as inhibitors of PI3Kα and mTOR. One study investigated various 6,5-heterocyclic analogs as alternatives to the benzothiazole ring to improve metabolic stability. This research is significant in understanding the structural activity relationships of these inhibitors (Stec et al., 2011).
Anticancer Applications
Another area of research focuses on the anticancer effects of derivatives of this compound. Studies have explored the synthesis of compounds with a benzothiazole moiety for their antiproliferative activities against various cancer cell lines. These studies are crucial for developing new anticancer agents with lower toxicity (Xie et al., 2015).
Antimicrobial Studies
Research has also been conducted on the antimicrobial properties of compounds containing the benzothiazole moiety. These studies are important for discovering new antibacterial and antifungal agents (Patel & Agravat, 2007).
Synthetic Chemistry and Heterocyclic Derivatives
The compound has been used in synthetic chemistry to create various pyridine and pyrimidine derivatives incorporating the benzothiazole moiety. This research is vital for the development of novel compounds with potential biological activities (Mohamed et al., 2013).
Photochemical Applications
Research in photochemical applications includes the synthesis and characterization of new cyclometalated iridium(III) complexes incorporating benzo[d]thiazole derivatives. These studies are essential for developing new materials for dye-sensitized solar cells and light-emitting electrochemical cells (Ertl et al., 2017).
Mechanism of Action
Target of action
Compounds with a benzothiazole structure have been found to have anti-tubercular activity . They may target the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of action
These compounds may inhibit the activity of their target enzymes, preventing them from carrying out their normal functions .
Biochemical pathways
The inhibition of these enzymes can disrupt the biochemical pathways they are involved in. For example, DprE1 is involved in the biosynthesis of arabinogalactan, a key component of the cell wall of Mycobacterium tuberculosis .
Result of action
The inhibition of the target enzymes can lead to the death of the bacteria, as they are unable to synthesize crucial components of their cell wall .
properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O2S2/c1-12(29)28-9-8-15-19(11-28)32-23(27-21(30)14-7-6-13(24)10-16(14)25)20(15)22-26-17-4-2-3-5-18(17)31-22/h2-7,10H,8-9,11H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMILFJWNGRCESQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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